molecular formula C12H7Cl2F3N2O B2389167 4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine CAS No. 400075-75-4

4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine

Cat. No.: B2389167
CAS No.: 400075-75-4
M. Wt: 323.1
InChI Key: HIJIAYIXVGTJRY-UHFFFAOYSA-N
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Description

4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine is a critical pyridine ether intermediate recognized for its role in the development of novel synthetic auxin herbicides . This compound is structurally related to commercial herbicides like Halauxifen-methyl and Arylex™ active (DAS-871), which function as potent agonists of auxin receptors in susceptible broadleaf weeds, leading to uncontrolled growth and plant death. Its primary research value lies in the exploration of structure-activity relationships (SAR) for the design of next-generation weed control agents with improved efficacy and crop selectivity. The presence of the trifluoromethyl group and the specific chloro-substitution pattern on the pyridine rings are crucial for high-affinity binding to the TIR1 auxin receptor in plants. Consequently, this chemical serves as an essential building block for synthetic chemists and discovery researchers in agrochemical science, facilitating the creation and evaluation of new compounds to address evolving herbicide resistance.

Properties

IUPAC Name

3-chloro-2-(4-chloro-2-methylpyridin-3-yl)oxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2O/c1-6-10(8(13)2-3-18-6)20-11-9(14)4-7(5-19-11)12(15,16)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJIAYIXVGTJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions produce N-oxides and amines, respectively.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. A study demonstrated that such compounds could effectively inhibit the proliferation of various cancer cell lines, suggesting their potential as therapeutic agents against malignancies.

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2022)HeLa15Induction of apoptosis
Johnson et al. (2023)MCF-710ROS generation

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases. A case study involving animal models showed that treatment with this compound resulted in reduced markers of oxidative damage in brain tissues.

Agricultural Science Applications

Pesticidal Activity
this compound has been investigated for its pesticidal properties. Studies have shown that it can act as an effective herbicide by inhibiting specific enzymes involved in plant growth regulation.

StudyTarget SpeciesEfficacy (%)Application Rate (g/ha)
Lee et al. (2021)Arabidopsis thaliana85200
Zhang et al. (2021)Zea mays90150

Materials Science Applications

Polymer Synthesis
The compound has also been explored for its role in polymer synthesis, particularly in creating materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has shown promising results in improving mechanical properties.

Polymer TypeProperty EnhancedMeasurement Method
PolycarbonateThermal stabilityTGA analysis
PolyurethaneChemical resistanceSolvent immersion test

Case Studies

  • Cervical Cancer Model : In a study involving nude mice injected with cervical cancer cells, administration of this compound resulted in significant reductions in tumor size and weight over a three-week treatment period.
  • Herbicide Efficacy : Field trials conducted on Zea mays demonstrated that the application of this compound at a rate of 150 g/ha led to a marked reduction in weed biomass, showcasing its effectiveness as a herbicide.

Mechanism of Action

The mechanism of action of 4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Haloxyfop Ethoxy Ethyl

Structure: Contains the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety linked to a phenoxypropionic acid backbone. Key Differences:

  • Functional Groups : Haloxyfop includes a carboxylic acid ester (-COOEt) instead of a methylpyridine group.
  • Application : Acts as a herbicide targeting acetyl-CoA carboxylase (ACC), unlike the acaricidal activity of the target compound .
  • Synthesis: Produced via coupling of 2,3-dichloro-5-(trifluoromethyl)pyridine with phenoxypropionic acid, followed by ethoxylation .

4-Chloro-3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]aniline

Structure : Similar pyridinyloxy backbone but lacks the 2-methylpyridine group; instead, it has an aniline (-NH₂) substituent.
Key Differences :

  • Reactivity : The aniline group enables nucleophilic reactions, making it a versatile intermediate for imidaclothiz synthesis.
  • Physicochemical Properties : Lower molecular weight (C₁₂H₈ClF₃N₂O , ~296.65 g/mol) compared to the target compound (~331.17 g/mol), affecting solubility and bioavailability .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

Structure: Pyridine derivatives with substituted phenyl groups and amino functionalities. Key Differences:

  • Substituent Effects: Derivatives with -NO₂ or -OCH₃ groups exhibit higher melting points (268–287°C) and varied IR/NMR profiles (e.g., NO₂ stretching at 1550 cm⁻¹) .
  • Biological Activity : Demonstrated antimicrobial properties in screening studies, unlike the target compound’s pesticidal focus .

Structural and Functional Analysis

Substituent Impact on Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Cl, CF₃, CH₃, O-pyridinyl 331.17 288–292* C-Cl, C-O-C, CF₃
Haloxyfop Ethoxy Ethyl Cl, CF₃, COOEt 433.76 N/A Ester, phenoxypropionate
4-Chloro-3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]aniline Cl, CF₃, NH₂ 296.65 N/A Aniline, C-O-C
Q12 (Example Derivative) Cl, CF₃, OCH₃ 525 288–292 OCH₃, C=O, CN

*Estimated based on analogs in .

Spectroscopic Comparisons

  • IR Spectroscopy: Target compound: C-Cl (708 cm⁻¹), CF₃ (1385 cm⁻¹), and C-O-C (1252 cm⁻¹) . Haloxyfop: Ester C=O (1670 cm⁻¹) and phenoxy C-O (1250 cm⁻¹) .
  • ¹H NMR :
    • Target compound: δH 0.78–7.79 ppm (methyl, aromatic protons) .
    • Q12 derivative: δH 3.82 ppm (OCH₃), distinguishing it from the methylpyridine group .

Biological Activity

4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine (CAS No. 87170-48-7) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C12H7Cl2F3N2O
  • Molecular Weight : 323.10 g/mol
  • Purity : ≥95%
  • Storage Conditions : Keep in a dark place, sealed and dry, at 2-8°C.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Notably, it has been studied for its effects on G protein-coupled receptors (GPCRs), which play a critical role in cellular signaling.

GPCR Interaction

Research indicates that compounds similar to this compound can modulate GPCR activity, leading to various physiological responses such as:

  • Calcium Ion Elevation : Activation of phospholipase C pathways increases intracellular calcium levels, affecting muscle contraction and neurotransmitter release .
  • Inhibition of Adenylyl Cyclase : Some studies suggest that this compound may inhibit adenylyl cyclase activity, impacting cyclic AMP levels and downstream signaling pathways .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound or its analogs:

Activity Effect Reference
Inhibition of CYP450 enzymesCYP1A2 and CYP2C19 inhibitor
Modulation of GPCR signalingAlters calcium signaling
Antimicrobial propertiesEffective against certain pathogens

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
  • CYP450 Interaction Study :
    In vitro assays were conducted to assess the inhibitory effects on CYP450 enzymes. The compound showed notable inhibition of CYP1A2 and CYP2C19, which are critical for drug metabolism, indicating potential drug-drug interaction risks when co-administered with other pharmaceuticals .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound as part of broader research into novel pyridine derivatives. The findings suggest promising applications in pharmacology due to its diverse biological activities.

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine, and how do reaction conditions influence yield?

The compound is synthesized via multistep routes, often starting with pyridine derivatives. For example, a four-step process involving halogenation, fluorination, and nucleophilic substitution has been reported. Key factors include:

  • Chlorination : Use of SOCl₂ or PCl₅ under anhydrous conditions to introduce chlorine substituents .
  • Fluorination : Controlled fluorination with HF or KF in polar aprotic solvents (e.g., DMF) to install trifluoromethyl groups .
  • Coupling reactions : Nucleophilic aromatic substitution (SNAr) between pyridine intermediates at 80–120°C with catalytic bases like K₂CO₃ . Yields are maximized by optimizing solvent polarity, temperature, and stoichiometric ratios of reagents .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for chlorine and trifluoromethyl groups) .
  • LC-MS : High-resolution MS for molecular ion verification and purity assessment (>95% by HPLC with C18 columns) .
  • X-ray crystallography : To resolve stereochemical ambiguities in derivatives, particularly agrochemical analogs .

Q. What are the primary research applications of this compound in agrochemistry?

It serves as a precursor for herbicides such as haloxyfop-P-methyl , where the (R)-enantiomer exhibits superior activity. Key steps include:

  • Esterification : Conversion to methyl esters for improved bioavailability .
  • Structure-activity relationship (SAR) : Trifluoromethyl and chloro groups enhance lipid solubility and target binding (e.g., acetyl-CoA carboxylase inhibition) .

Advanced Research Questions

Q. How do substituent modifications (e.g., replacing Cl with F) impact biological activity in agrochemical derivatives?

  • Fluorine substitution : Increases metabolic stability but may reduce binding affinity due to steric effects. Comparative assays using radiolabeled analogs show a 30% drop in herbicidal efficacy when Cl is replaced with F .
  • Chirality : The (R)-enantiomer of haloxyfop-P-methyl is 10–50× more active than the (S)-form, validated via chiral HPLC and enzyme kinetics .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer assays)?

Discrepancies often arise from:

  • Assay conditions : Varying pH, cell lines, or incubation times (e.g., cytotoxicity at >50 µM in MCF-7 cells vs. no activity in HeLa) .
  • Impurity profiles : Trace intermediates (e.g., unreacted pyridine derivatives) may confound results. Purity verification via GC-MS is critical .

Q. How can computational modeling guide the design of bioactive derivatives targeting specific enzymes?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses with enzymes like MDM2 (Ki <1 nM for optimized spirooxindole derivatives) .
  • QSAR models : Correlate logP and Hammett constants (σ) with IC₅₀ values to prioritize substituents for synthesis .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

  • Electron-withdrawing groups : The trifluoromethyl and chloro substituents deactivate the pyridine ring, reducing susceptibility to oxidation (t₁/₂ >24 hrs in H₂O₂ at pH 7) .
  • Degradation pathways : LC-MS/MS identifies stable carboxylic acid derivatives as primary oxidation products .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagentsTemperatureYieldReference
ChlorinationPCl₅, DMF80°C85%
FluorinationKF, DMSO120°C72%
SNAr CouplingK₂CO₃, DMF100°C68%

Q. Table 2. Biological Activity of Derivatives

DerivativeTargetIC₅₀ (µM)Notes
Haloxyfop-P-methylACCase0.02(R)-enantiomer
Fluazuron AnalogChitin synthase1.5Agrochemical use
MDM2 Inhibitorp53-MDM2 interaction<0.001Phase I clinical trial

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